molecular formula C17H17ClN4S B12132784 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12132784
M. Wt: 344.9 g/mol
InChI Key: OYYIYJQQPULNTB-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a dimethylphenyl group, a chlorophenyl group, and a triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-chlorophenylhydrazine to form the hydrazone derivative. The final step involves cyclization of the hydrazone with triethyl orthoformate under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for targeting specific molecular pathways involved in disease progression.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to disruption of key biological pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it can bind to specific receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole derivative used as an antifungal medication.

    Itraconazole: Another triazole-based antifungal agent with a broader spectrum of activity.

Uniqueness

3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17ClN4S

Molecular Weight

344.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17ClN4S/c1-11-3-4-12(2)14(9-11)10-23-17-21-20-16(22(17)19)13-5-7-15(18)8-6-13/h3-9H,10,19H2,1-2H3

InChI Key

OYYIYJQQPULNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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